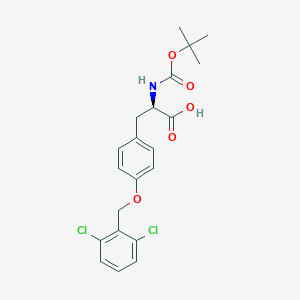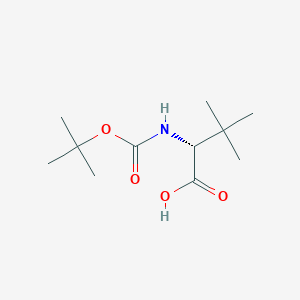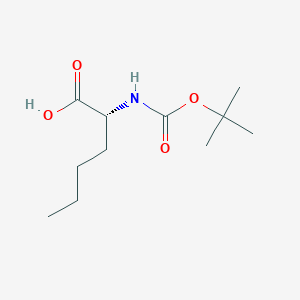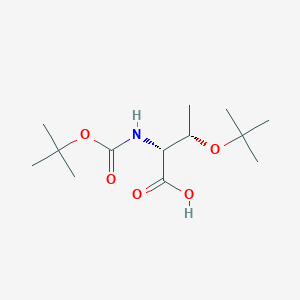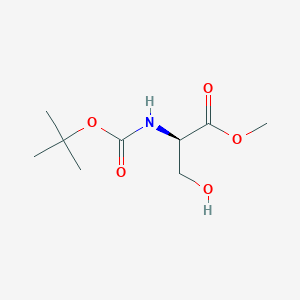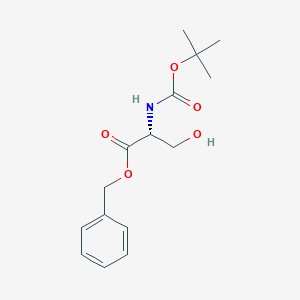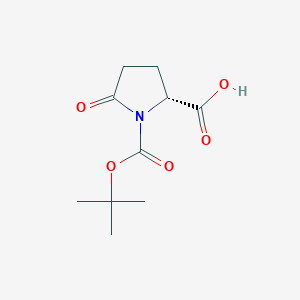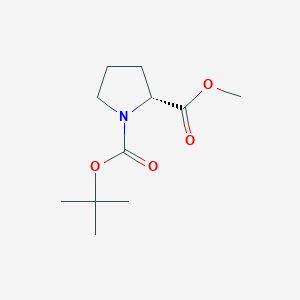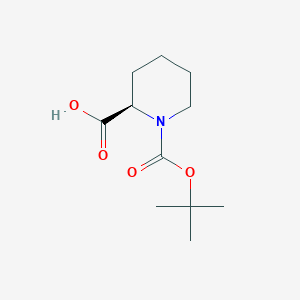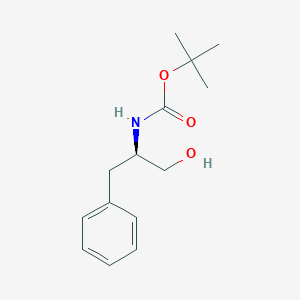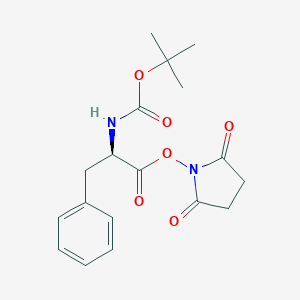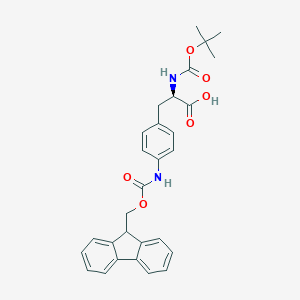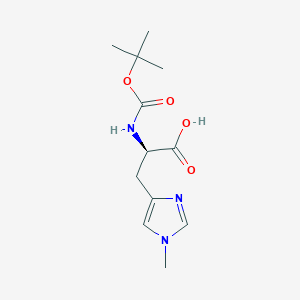
Boc-D-his(1-ME)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-histidine(1-methyl ester)-OH: is a derivative of the amino acid histidine. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group and a methyl ester group attached to the carboxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of histidine is protected by reacting it with tert-butyloxycarbonyl anhydride in the presence of a base such as sodium bicarbonate. This reaction typically occurs in an aqueous or organic solvent at room temperature.
Esterification of the Carboxyl Group: The carboxyl group of the protected histidine is esterified by reacting it with methanol in the presence of an acid catalyst such as sulfuric acid. This reaction is usually carried out under reflux conditions.
Industrial Production Methods: Industrial production of Boc-D-histidine(1-methyl ester)-OH involves large-scale synthesis using the same principles as laboratory synthesis but with optimized reaction conditions and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: The Boc protecting group can be removed by treatment with acids such as trifluoroacetic acid, resulting in the free amino group.
Hydrolysis: The methyl ester group can be hydrolyzed to yield the free carboxyl group by treatment with bases such as sodium hydroxide.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Sodium Hydroxide: Used for hydrolysis of the methyl ester group.
Major Products Formed:
Deprotected Histidine: Formed after removal of the Boc group.
Free Carboxyl Group: Formed after hydrolysis of the methyl ester group.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Boc-D-histidine(1-methyl ester)-OH is widely used in the synthesis of peptides, where it serves as a building block for the construction of peptide chains.
Biology:
Protein Engineering: The compound is used in the study of protein structure and function by incorporating it into synthetic peptides and proteins.
Medicine:
Drug Development: Boc-D-histidine(1-methyl ester)-OH is used in the development of peptide-based drugs, where it helps in stabilizing the peptide structure and enhancing its bioavailability.
Industry:
Biotechnology: The compound is used in various biotechnological applications, including the production of synthetic enzymes and biocatalysts.
Mécanisme D'action
Molecular Targets and Pathways: Boc-D-histidine(1-methyl ester)-OH exerts its effects primarily through its incorporation into peptides and proteins. The Boc protecting group prevents unwanted reactions at the amino group during peptide synthesis, ensuring the correct sequence and structure of the peptide. The methyl ester group can be hydrolyzed to yield the free carboxyl group, allowing for further modifications and reactions.
Comparaison Avec Des Composés Similaires
Boc-L-histidine(1-methyl ester)-OH: Similar to Boc-D-histidine(1-methyl ester)-OH but with the L-configuration of histidine.
Boc-D-histidine-OH: Lacks the methyl ester group, resulting in a free carboxyl group.
Boc-D-histidine(1-ethyl ester)-OH: Similar to Boc-D-histidine(1-methyl ester)-OH but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Boc-D-histidine(1-methyl ester)-OH is unique due to its specific configuration (D-histidine) and the presence of both the Boc protecting group and the methyl ester group. This combination allows for precise control over peptide synthesis and modification, making it a valuable tool in various scientific and industrial applications.
Propriétés
IUPAC Name |
(2R)-3-(1-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-15(4)7-13-8/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKFPCXOYMKRSO-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

